molecular formula C12H13Cl2N3O B6535764 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride CAS No. 1807982-65-5

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride

Cat. No. B6535764
CAS RN: 1807982-65-5
M. Wt: 286.15 g/mol
InChI Key: AAUSQHKQEJMZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride, also known as AZD-3-Cl, is a synthetic, nitrogen-containing heterocyclic compound. It is used as an intermediate in the synthesis of various drugs and is a potential therapeutic agent for the treatment of certain diseases. AZD-3-Cl has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. In

Scientific Research Applications

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used as an intermediate in the synthesis of various drugs, including anti-cancer agents, and has been studied for its potential use as a therapeutic agent for the treatment of certain diseases such as cancer, diabetes, and Alzheimer’s. Additionally, 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride is not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of proinflammatory mediators such as prostaglandins. Additionally, 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been found to possess antioxidant properties, which may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the formation of lipid peroxidation products.
Biochemical and Physiological Effects
5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of proinflammatory mediators such as prostaglandins. Additionally, 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been found to possess antioxidant properties, which may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the formation of lipid peroxidation products. Furthermore, 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride has been found to possess anti-cancer properties, as well as anti-diabetic and anti-Alzheimer’s activity.

Advantages and Limitations for Lab Experiments

The use of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. Furthermore, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are also several limitations to the use of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis. Furthermore, it is not very stable in acidic or basic solutions, making it difficult to use in certain types of reactions.

Future Directions

The potential applications of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride are vast and still being explored. In the future, it is likely that 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride will be further studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s. Additionally, further research is needed to better understand the exact mechanism of action of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride and its potential applications in the fields of medicine and biochemistry. Furthermore, further research is needed to explore the potential use of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride as an antioxidant and anti-inflammatory agent.

Synthesis Methods

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and chloroacetyl chloride in the presence of anhydrous sodium carbonate to form the intermediate 4-chlorobenzyl chloroacetate. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole in the presence of a base to form the desired product, 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride.

properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O.ClH/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9;/h1-4,9,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUSQHKQEJMZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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